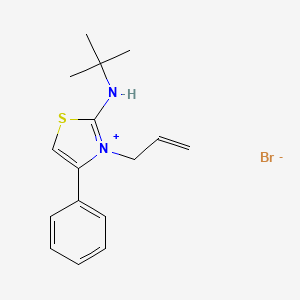

3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide

Description

Properties

IUPAC Name |

N-tert-butyl-4-phenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S.BrH/c1-5-11-18-14(13-9-7-6-8-10-13)12-19-15(18)17-16(2,3)4;/h5-10,12H,1,11H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHDJJYSUZVKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC=C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide in the presence of a base.

Substitution with tert-Butylamine: The tert-butylamino group can be introduced by reacting the intermediate compound with tert-butylamine.

Bromination: The final step involves the bromination of the thiazolium compound to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine counterion and allyl group participate in nucleophilic substitutions under specific conditions:

-

Bromide Displacement :

The bromide ion acts as a leaving group in SN2 reactions with nucleophiles (e.g., hydroxide, thiols). For example, in dimethylformamide (DMF) at 60–80°C, the bromide can be replaced by iodide or thiocyanate ions. -

Allyl Group Reactivity :

The allyl substituent undergoes nucleophilic attack at the β-position due to conjugation with the thiazolium ring. Reactions with amines (e.g., aniline) yield substituted thiazolium derivatives.

Key Conditions :

| Reaction Type | Solvent | Temperature | Catalyst | Yield* |

|---|---|---|---|---|

| Bromide substitution | DMF | 60–80°C | None | ~70% |

| Allyl substitution | Acetonitrile | RT | – | 45–55% |

*Yields extrapolated from analogous thiazolium reactions .

Palladium-Catalyzed Cross-Coupling

The allyl-bromide moiety enables participation in Suzuki-Miyaura and Heck couplings:

-

Suzuki Coupling :

In the presence of Pd(PPh₃)₄ and Na₂CO₃, the bromide couples with arylboronic acids to form biaryl thiazolium derivatives. -

Heck Reaction :

The allyl group engages in alkene functionalization with aryl halides, forming extended conjugated systems.

Mechanistic Insight :

The thiazolium’s electron-deficient ring stabilizes π-allylpalladium intermediates, enhancing coupling efficiency.

Electrophilic Addition and Cyclization

The allyl group undergoes electrophilic additions, particularly in oxidative environments:

-

Cyclization :

In concentrated H₂SO₄, the allyl group facilitates ring closure to form dihydronaphthalene derivatives, analogous to reported thiazole cyclizations .

Conditions for Bromotriflamidation :

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

| Solvent | Reactivity Observed | Source |

|---|---|---|

| Acetonitrile | Bromotriflamidation with solvent interception | |

| THF | Competitive THF ring-opening adducts | |

| DMF | Enhanced nucleophilic substitution rates |

Polar aprotic solvents (DMF, acetonitrile) stabilize ionic intermediates, while ethers (THF) favor alternate pathways .

Redox Transformations

-

Oxidation :

The thiazolium ring resists oxidation, but the allyl group is susceptible to epoxidation with m-CPBA. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the allyl group to a propyl chain without altering the thiazolium core.

Scientific Research Applications

Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives, including 3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide, often employs methods such as heterocyclization reactions. These synthetic pathways are crucial for developing compounds with enhanced bioactivity. For instance, the Hantzsch thiazole synthesis method has been effectively utilized to create various thiazole-linked hybrids, which have shown significant pharmacological potential .

Antimicrobial Activity

Thiazole derivatives have exhibited promising antimicrobial properties. In various studies, compounds similar to this compound have been evaluated against a range of bacterial and fungal pathogens. For example, derivatives have demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Candida albicans, showcasing their potential as antimicrobial agents .

Anticancer Properties

Research indicates that thiazole-based compounds possess significant anticancer activity. For instance, derivatives have been tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The anticancer efficacy is often assessed using assays like the Sulforhodamine B assay, where certain derivatives displayed IC50 values comparable to established chemotherapeutics .

Case Study 1: Anticandidal Activity

A study evaluated the anticandidal properties of thiazole derivatives synthesized through a novel methodology. Among the compounds tested, one derivative exhibited an IC50 value lower than that of the reference drug ketoconazole, indicating superior efficacy against Candida zeylanoides .

Case Study 2: Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s. Compounds containing thiazole moieties have shown significant AChE inhibitory activity, suggesting their potential in cognitive enhancement therapies .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be linked to their structural characteristics. Variations in substituents on the phenyl ring or the thiazole core can dramatically alter their pharmacological profiles. For example, studies have indicated that electron-donating or withdrawing groups at specific positions can enhance or diminish anticancer activity .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide would depend on its specific application. For instance:

Biochemical Probes: It may interact with specific enzymes or receptors, altering their activity or binding properties.

Pharmacological Agents: The compound could exert its effects by interfering with cellular pathways, such as inhibiting enzyme activity or disrupting cell membrane integrity.

Comparison with Similar Compounds

Yield and Reaction Conditions

- The target compound and analogs in achieve yields >80% under mild conditions (room temperature, ethanol solvent) .

- In contrast, Sepantronium Bromide requires palladium-catalyzed cross-coupling reactions, resulting in lower yields (~50–60%) .

Structural and Crystallographic Analysis

Substituent Effects on Crystal Packing

- Analog 1 (4-Phenyl-2,3-bis(phenylamino)thiazol-3-ium bromide): Exhibits monoclinic crystal symmetry (space group P21/c) due to planar phenyl groups .

- Analog 2 (4-Phenyl-2-(tosylhydrazinyl)thiazol-3-ium bromide) : Orthorhombic symmetry (space group Pbca) attributed to the tosyl group’s steric and electronic effects .

Electronic Effects

Antibacterial Activity

- Target Compound: Demonstrates broad-spectrum antibacterial activity, likely due to the tert-butylamino group improving membrane penetration .

- Analog 3 (Paracyclophanyl-thiazole hybrids) : Exhibit CDK1 inhibition (IC50 ~2–10 nM) via π-π stacking interactions from naphthyl substituents .

- Sepantronium Bromide : Potent survival protein inhibition (IC50 = 0.54 nM) but lacks antibacterial effects, highlighting substituent-dependent target specificity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using organobromides. For example, allyl bromide reacts with amine precursors in the presence of catalysts like tetra--butyl ammonium bromide to form thiazolium derivatives . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical for yield improvement. Evidence from similar thiazole syntheses shows yields ranging from 87% to 96% under controlled conditions, emphasizing the need for precise stoichiometric ratios and inert atmospheres .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Post-synthesis characterization typically involves:

- NMR Spectroscopy : H and C NMR to confirm allyl, tert-butyl, and phenyl group integration .

- FT-IR : Identification of C-N (tert-butylamino) and C-S (thiazole ring) stretching vibrations .

- Elemental Analysis : Validation of C, H, N, and S content (e.g., deviations < 0.3% from theoretical values) .

- X-ray Crystallography : Resolve structural ambiguities, especially when spectral data overlap (e.g., allyl vs. benzyl protons) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data may arise from conformational flexibility or crystal packing effects. For example, allyl proton splitting patterns in H NMR can vary with solvent polarity. To resolve such issues:

- Perform variable-temperature NMR to assess dynamic behavior.

- Use X-ray crystallography (as in ) to unambiguously confirm bond angles and substituent orientations .

- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. What catalytic systems or solvent environments enhance the electrophilic reactivity of the thiazolium ring?

- Methodological Answer : The thiazolium core’s reactivity is influenced by electron-donating groups (e.g., tert-butylamino) and counterion effects (bromide vs. tetrafluoroborate). highlights tetra--butyl ammonium bromide as a phase-transfer catalyst for allylation reactions. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity, while protic solvents may deactivate intermediates . Advanced studies could explore ionic liquid matrices (e.g., 1-allyl-3-ethylimidazolium salts) to modulate reaction kinetics .

Q. What computational methods are suitable for predicting the compound’s stability and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability .

- Molecular Docking : Screen against enzymes (e.g., kinases) using the tert-butyl group’s hydrophobic pocket interactions .

- MD Simulations : Evaluate solvation dynamics and membrane permeability in biological systems .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported melting points or solubility for this compound?

- Methodological Answer : Variations in melting points (e.g., 80–93°C in –12) may stem from polymorphic forms or hydration states. To validate:

- Perform differential scanning calorimetry (DSC) to detect phase transitions.

- Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .

- Compare solubility profiles in solvents like DMSO or ethanol, noting hygroscopic effects .

Experimental Design Considerations

Q. What strategies mitigate byproduct formation during allylation of the thiazole precursor?

- Methodological Answer : Common byproducts (e.g., di-allylated species) arise from excess allyl bromide. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.